(Z)-methyl 4-((7-((butyl(methyl)amino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-[(Z)-[7-[[butyl(methyl)amino]methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5.ClH/c1-4-5-12-24(2)14-18-19(25)11-10-17-21(26)20(29-22(17)18)13-15-6-8-16(9-7-15)23(27)28-3;/h6-11,13,25H,4-5,12,14H2,1-3H3;1H/b20-13-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCBOGKOQBBSTO-MASIZSFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((7-((butyl(methyl)amino)methyl)-6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a benzofuran core with various functional groups that influence its biological activity. The presence of a butyl(methyl)amino group is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Anticholinesterase Activity : Compounds in this class have shown potential as acetylcholinesterase inhibitors, which can enhance cholinergic neurotransmission. For instance, similar benzofuran derivatives have demonstrated significant inhibition of acetylcholinesterase with IC50 values in the nanomolar range .
- Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
- Anti-cancer Activity : Some studies have suggested that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Anticholinesterase Activity
A study on a series of benzofuranone derivatives revealed that modifications to the structure significantly affected their potency as acetylcholinesterase inhibitors. For example, compound 6b exhibited an IC50 value of approximately 10 nM, indicating high efficacy .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| 6b | 10 | Anticholinesterase Inhibitor |
| 13e | 5.7 | Anticholinesterase Inhibitor |
Antioxidant Activity
The antioxidant potential has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown promising results, indicating their ability to scavenge free radicals effectively .
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The compounds were shown to reduce neuronal cell death and improve cognitive function in animal models .
- Anti-cancer Properties : Another investigation focused on the anti-cancer effects of benzofuran derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis requires precise control of temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF for solubility), and reaction time (12–24 hours). Catalysts like NaH or Pd-based systems may enhance yields . Multi-step protocols involving [3,3]-sigmatropic rearrangements or cascade reactions are common for benzofuran derivatives . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the Z-isomer .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C): Assigns aromatic protons (δ 6.5–8.5 ppm) and distinguishes Z/E isomers via coupling constants .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ for hydrochloride salts) .
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions due to ester and amide functional groups. Stability studies using HPLC at 25°C show degradation half-lives of <24 hours at pH extremes, necessitating neutral buffers (pH 6–8) for biological assays .
Q. What functional groups drive its reactivity in downstream modifications?
The hydroxy group (C6-OH) and butyl(methyl)amino moiety enable derivatization via alkylation or acylation. The benzofuran-3-one core participates in Michael additions or nucleophilic substitutions .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict redox activity. Molecular docking (AutoDock Vina) identifies potential binding sites in enzymes (e.g., kinases) or receptors, guided by the compound’s aromatic and hydrogen-bonding motifs .
Q. How should researchers address contradictions in biological assay data?
Conflicting results (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum protein binding). Validate using orthogonal methods:
- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics.
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells .
Q. What experimental designs elucidate its mechanism of action?
Q. How does stereochemistry (Z-configuration) impact bioactivity?
The Z-isomer’s planar benzylidene group enhances π-π stacking with hydrophobic enzyme pockets. Comparative studies with the E-isomer show 5–10× higher potency in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
